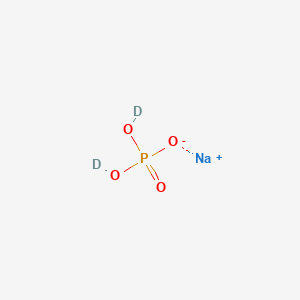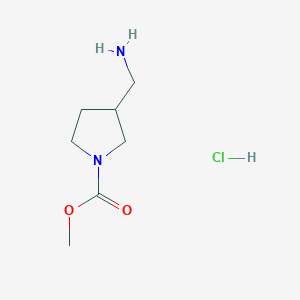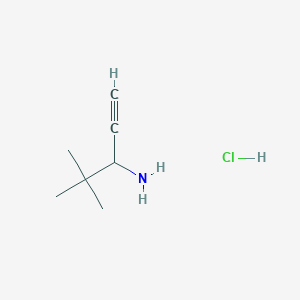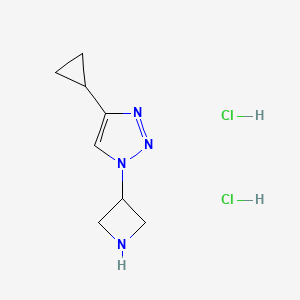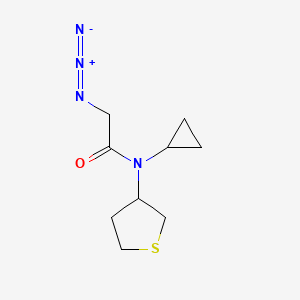
2-azido-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide
Overview
Description
2-azido-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C9H14N4OS and its molecular weight is 226.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Azido compounds and acetamides are frequently utilized in organic synthesis, serving as precursors or intermediates in the synthesis of complex molecules. For instance, azido compounds can undergo transformation into different functionalities, such as tetrazoles, via cyclization reactions facilitated by sodium azide or other reagents under specific conditions (Gutmann, Obermayer, Roduit, Roberge, Kappe, 2012; Ranjbar-Karimi, Azizi, 2017). These transformations highlight the azide group's versatility in chemical synthesis, potentially applicable to the synthesis of 2-azido-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide derivatives.
Antibacterial Activity
Some acetamide derivatives exhibit antimicrobial properties, suggesting potential research applications in developing new antibacterial agents. For example, synthesized acetamide compounds have been evaluated for their activity against various microorganisms, showing moderate to good efficacy (Desai, Shah, Bhavsar, Saxena, 2008). This indicates the potential for researching similar compounds, including this compound, for antibacterial applications.
Material Science and Dye Synthesis
Compounds with azido and acetamide groups also find applications in material science and dye synthesis. The synthesis of novel dyes and their precursors, based on acylamino-thiophene systems, demonstrates the utility of these compounds in creating materials with specific properties, such as antimicrobial activity or specific dyeing characteristics (Shams, Mohareb, Helal, Mahmoud, 2011). This suggests potential research avenues for this compound in the development of new materials or functional dyes.
Photovoltaic and Electronic Applications
The study of molecules for their electronic properties and potential application in dye-sensitized solar cells (DSSCs) or as photoinitiators highlights another area of research relevance. Some compounds have been analyzed for their light harvesting efficiency and potential as photosensitizers in photovoltaic cells, indicating the role that functionalized acetamide derivatives could play in the development of renewable energy technologies (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, Yildiz, 2020).
Mechanism of Action
Moreover, α-azido ketones, which are very versatile and valuable synthetic intermediates, are known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation . α-Azido ketones have been employed for the synthesis of a number of biologically important heterocyclic compounds .
Properties
IUPAC Name |
2-azido-N-cyclopropyl-N-(thiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4OS/c10-12-11-5-9(14)13(7-1-2-7)8-3-4-15-6-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKIBHFSQOYDII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


